Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide
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Description
Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.237. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The kinetic resolution of related compounds, such as trans-2-(1-pyrazolyl)cyclohexan-1-ol, involves reactions with pyrazole to produce high yields. These compounds form dimers in solid state through strong intermolecular hydrogen bonds. Such reactions are catalyzed enantioselectively, leading to pure enantiomers that exhibit unique structural properties, as demonstrated in studies involving lipase B from Candida antarctica yeast (Barz, Herdtweck, & Thiel, 1996) source.
Biological Evaluation and Molecular Docking Studies
- Compounds such as (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized, showing significant in vitro antidiabetic and antioxidant activities. These findings are supported by molecular docking studies, indicating potential anti-diabetic activity through enzyme inhibition, highlighting the compound's relevance in medical research (Karrouchi et al., 2020) source.
Antioxidant and Antitumor Activities
- New aromatic C-nucleosides derivatives, including carbohydrazide compounds, have been synthesized and evaluated for their potent antioxidant and antitumor activities. These compounds open new avenues for therapeutic applications in treating various diseases (El Sadek et al., 2014) source.
Antimicrobial Evaluation
- Derivatives such as 3-methyl-2-pyrazolin-5-one have been synthesized and tested against various bacterial and fungal strains, showing considerable antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013) source.
Properties
IUPAC Name |
(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(2-5-15-8)6-13-4-1-3-11-13/h1,3-4,7-8H,2,5-6,10H2,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMOXLZYHQAOID-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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